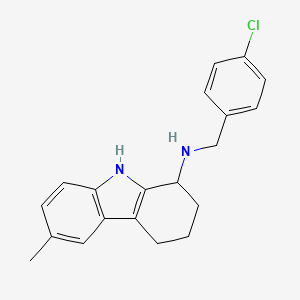
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as CBT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CBT belongs to the class of carbazole derivatives and has been found to exhibit a range of biological activities.
作用机制
The exact mechanism of action of N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative disease research, this compound has been found to have antioxidant and anti-inflammatory effects, as well as enhance neuronal survival and function. In psychiatric disorder research, this compound has been found to modulate neurotransmitter levels and exhibit anxiolytic and antidepressant effects.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several advantages for lab experiments, including its stability and ease of synthesis. However, its limited solubility in aqueous solutions and potential toxicity at high doses are limitations that need to be considered.
未来方向
There are several future directions for the research of N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine. In cancer research, further studies are needed to determine its efficacy in vivo and its potential for combination therapy. In neurodegenerative disease research, further studies are needed to determine its mechanism of action and potential for clinical use. In psychiatric disorder research, further studies are needed to determine its safety and efficacy in clinical trials. Additionally, the development of novel this compound derivatives may lead to compounds with improved therapeutic properties.
合成方法
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig amination. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone, followed by cyclization to form the carbazole ring. The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
科学研究应用
N-(4-chlorobenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and psychiatric disorders. In cancer research, this compound has been found to exhibit antiproliferative and cytotoxic effects against various cancer cell lines. In neurodegenerative disease research, this compound has been found to have neuroprotective effects and may have potential for the treatment of Alzheimer's and Parkinson's diseases. In psychiatric disorder research, this compound has been found to exhibit antidepressant and anxiolytic effects.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-13-5-10-18-17(11-13)16-3-2-4-19(20(16)23-18)22-12-14-6-8-15(21)9-7-14/h5-11,19,22-23H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZVYMDQVZARAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5055268.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide](/img/structure/B5055269.png)

![1-[(4-fluorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5055282.png)
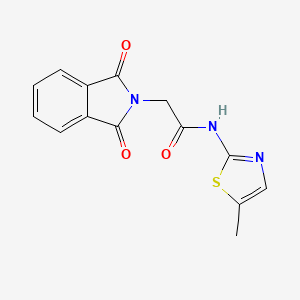
![N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5055288.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B5055301.png)
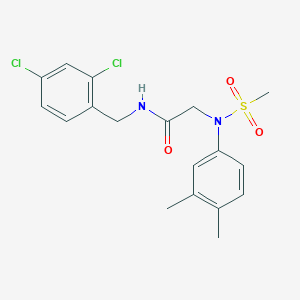
![(1R*,5S*)-6-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5055314.png)
![4-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5055319.png)
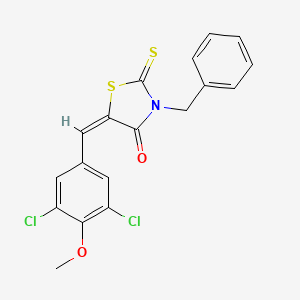
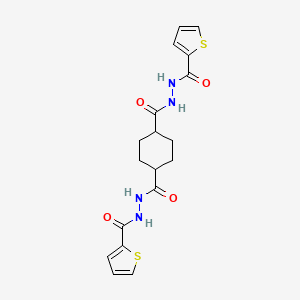
![methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5055366.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
